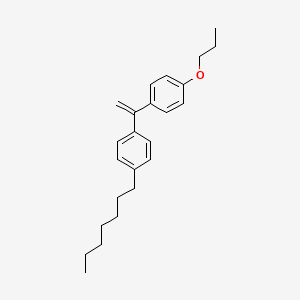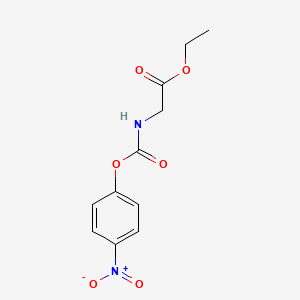
4-Nitrophenyl (ethoxycarbonyl)methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl (ethoxycarbonyl)methylcarbamate is an organic compound with the molecular formula C10H12N2O6 It is a derivative of carbamic acid and is characterized by the presence of a nitrophenyl group, an ethoxycarbonyl group, and a methylcarbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (ethoxycarbonyl)methylcarbamate typically involves the reaction of 4-nitrophenol with ethyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-Nitrophenol reacts with ethyl chloroformate in the presence of a base (such as triethylamine) to form 4-nitrophenyl ethyl carbonate.
Step 2: The intermediate 4-nitrophenyl ethyl carbonate is then reacted with methylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
4-Nitrophenyl (ethoxycarbonyl)methylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and a base to yield 4-nitrophenol, ethyl carbonate, and methylamine.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst (e.g., palladium on carbon).
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water and a base (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Hydrogen gas and a catalyst (e.g., palladium on carbon) under mild conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 4-nitrophenol, ethyl carbonate, and methylamine.
Reduction: 4-aminophenyl (ethoxycarbonyl)methylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
4-Nitrophenyl (ethoxycarbonyl)methylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 4-Nitrophenyl (ethoxycarbonyl)methylcarbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological molecules. The ethoxycarbonyl and methylcarbamate groups can participate in various chemical reactions, leading to the formation of active intermediates that exert biological effects. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
Methyl (4-nitrophenyl)carbamate: Similar structure but lacks the ethoxycarbonyl group.
Ethyl (4-nitrophenyl)carbamate: Similar structure but has an ethyl group instead of a methyl group.
4-Nitrophenyl methylcarbamate: Similar structure but lacks the ethoxycarbonyl group.
Uniqueness
4-Nitrophenyl (ethoxycarbonyl)methylcarbamate is unique due to the presence of both the ethoxycarbonyl and methylcarbamate groups, which provide distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
2185-07-1 |
|---|---|
分子式 |
C11H12N2O6 |
分子量 |
268.22 g/mol |
IUPAC名 |
ethyl 2-[(4-nitrophenoxy)carbonylamino]acetate |
InChI |
InChI=1S/C11H12N2O6/c1-2-18-10(14)7-12-11(15)19-9-5-3-8(4-6-9)13(16)17/h3-6H,2,7H2,1H3,(H,12,15) |
InChIキー |
YOMFKTQKPPEDRZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)
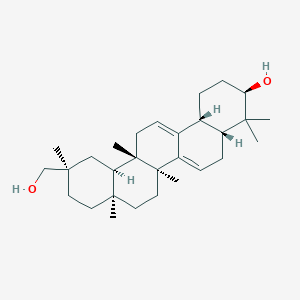
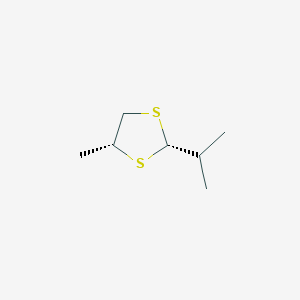

![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxy-5-nitrophenoxy]acetic acid methyl ester](/img/structure/B13805969.png)
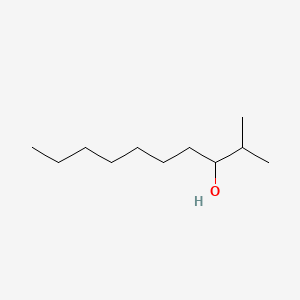

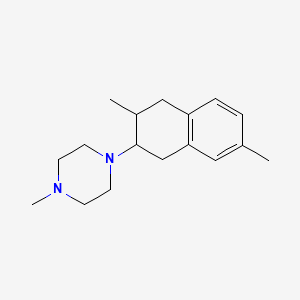
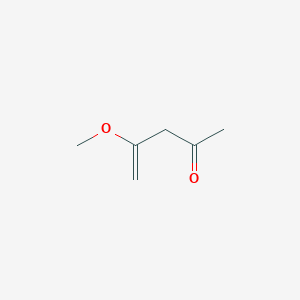
![Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-](/img/structure/B13805989.png)
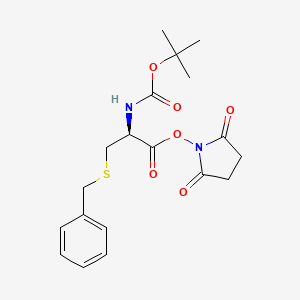
![1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI)](/img/structure/B13806003.png)
